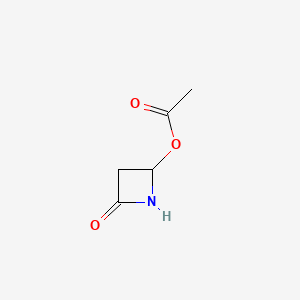

4-Acetoxy-2-azetidinone

描述

Contextual Significance in Organic and Medicinal Chemistry Research

4-Acetoxy-2-azetidinone, a prominent member of the β-lactam family, holds a position of considerable significance in the realms of organic and medicinal chemistry. researchgate.net Its importance is primarily derived from its role as a versatile and crucial building block, or synthon, in the synthesis of a wide array of more complex, biologically active molecules. chemimpex.com The strained four-membered ring of the azetidinone core is a key structural feature, rendering it susceptible to nucleophilic attack and ring-opening reactions, a characteristic that chemists exploit for the construction of intricate molecular architectures. sci-hub.se

In medicinal chemistry, the azetidinone ring is the defining feature of β-lactam antibiotics, a class of drugs that has been a cornerstone of antibacterial therapy for decades. researchgate.net Consequently, this compound and its derivatives are indispensable intermediates in the preparation of numerous carbapenem (B1253116) and penem (B1263517) antibiotics. researchgate.netinfona.pl The acetoxy group at the C-4 position serves as a good leaving group, facilitating the introduction of various substituents required for biological activity and tailoring the pharmacological profile of the final antibiotic compounds. sci-hub.se

The utility of this compound extends beyond antibiotic synthesis. Its unique chemical reactivity makes it a valuable tool in the development of novel therapeutic agents and in the exploration of fundamental organic reaction mechanisms. Researchers have utilized this compound to synthesize derivatized cyclopentenes and other highly functionalized carbocyclic scaffolds, demonstrating its broader applicability in creating diverse molecular frameworks. nih.govnih.gov

Historical Perspective of this compound as a Synthon

The emergence of this compound as a pivotal synthon is intrinsically linked to the discovery and development of β-lactam antibiotics, particularly the carbapenems. Following the isolation of thienamycin, a potent and broad-spectrum antibiotic, from Streptomyces cattleya in 1976, intensive research efforts were directed towards the total synthesis of this and related compounds. psu.edu This endeavor highlighted the need for efficient and stereocontrolled methods to construct the characteristic carbapenem core.

Early synthetic strategies quickly identified this compound as a key intermediate. Its structure provided a pre-formed β-lactam ring with a strategically placed functional group (the acetoxy group) at the C-4 position. This acetoxy group proved to be an excellent electrophilic handle, allowing for the crucial carbon-carbon bond formation necessary to build the fused five-membered ring of the carbapenem skeleton.

Over the years, numerous synthetic routes to this compound and its substituted analogs have been developed, starting from a variety of precursors including 6-aminopenicillanic acid (6-APA), L-aspartic acid, and L-threonine. psu.edu These early methodologies, while groundbreaking, often involved multiple steps and sometimes lacked the desired stereocontrol. The evolution of synthetic organic chemistry has since led to more refined and practical approaches, including stereoselective and enantioselective syntheses, which have solidified the role of this compound as an indispensable tool in the synthesis of β-lactam antibiotics. nih.govtandfonline.com

Current Research Landscape and Academic Relevance of this compound

The academic relevance of this compound remains high, with ongoing research focusing on several key areas. A significant portion of current studies is dedicated to the development of novel, more efficient, and sustainable synthetic methods for its preparation. This includes the exploration of chemoenzymatic routes, which utilize enzymes like lipases for kinetic resolution to obtain enantiomerically pure forms of the compound. researchgate.netnih.gov Such approaches are highly sought after for their potential to reduce the environmental impact of chemical synthesis and to provide access to specific stereoisomers, which is often crucial for biological activity.

Furthermore, the application of this compound as a versatile synthon continues to be an active area of investigation. Researchers are exploring its use in the synthesis of new generations of β-lactam antibiotics to combat the growing threat of antibiotic resistance. This involves the introduction of novel substituents at the C-4 position to create analogs with enhanced potency, broader spectrum of activity, or improved resistance to bacterial β-lactamase enzymes. nih.gov

Beyond antibiotics, the unique reactivity of this compound is being harnessed in the synthesis of other biologically active compounds and complex molecular architectures. For instance, it has been employed in palladium-catalyzed reactions to create highly functionalized carbocyclic systems. nih.govnih.gov The development of new synthetic methodologies involving this compound, such as its reaction with acyldiazo compounds mediated by Lewis acids, is expanding its utility in constructing diverse and novel molecular scaffolds. sci-hub.se

The table below summarizes some of the recent research directions involving this compound:

| Research Area | Focus | Key Findings and Significance |

| Chemoenzymatic Synthesis | Use of lipases for kinetic resolution of racemic this compound. researchgate.netnih.gov | Provides access to enantiomerically pure (+) and (-) forms, which are crucial for the synthesis of single-enantiomer drugs. nih.gov |

| Novel Antibiotic Synthesis | Synthesis of new β-lactam derivatives with modified C-4 substituents. nih.gov | Aims to overcome antibiotic resistance by creating compounds that can evade bacterial defense mechanisms. |

| Catalytic Methodologies | Palladium- and indium-mediated allylic additions to this compound. nih.govnih.gov | Leads to the formation of highly functionalized carbocyclic and cyclopentene (B43876) derivatives with high stereoselectivity. nih.gov |

| Synthesis of Novel Scaffolds | Lewis acid-mediated reactions with acyldiazo compounds. sci-hub.se | Generates 4-(2-oxoethylidene)azetidin-2-ones, which are novel unsaturated β-lactam structures with potential biological activity. sci-hub.se |

This ongoing research underscores the enduring importance of this compound as a fundamental building block in modern organic and medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

(4-oxoazetidin-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYMQQDJCUHKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951247 | |

| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28562-53-0 | |

| Record name | 4-Acetoxy-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28562-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoazetidinium 4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028562530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,3-dihydroazet-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoazetidinium 4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of 4 Acetoxy 2 Azetidinone and Its Derivatives

Traditional and Established Synthetic Routes to the Azetidinone Core

The construction of the strained four-membered azetidinone ring has been achieved through various established chemical reactions. These methods often focus on creating the core β-lactam structure, which can then be functionalized to yield the desired 4-acetoxy derivative.

Cycloaddition Approaches for β-Lactam Ring Formation

Cycloaddition reactions represent one of the most powerful and widely used strategies for constructing the β-lactam ring. These reactions involve the formation of the cyclic structure through the combination of two or more unsaturated molecules.

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene (B1206846) and an imine remains a primary and highly versatile method for β-lactam synthesis. wikipedia.org The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by reaction conditions and the nature of the substituents on both the ketene and the imine. researchgate.netorganic-chemistry.org

A direct route to acetoxy-substituted β-lactams involves the use of acetoxyketene, often generated in situ from acetoxyacetyl chloride and a tertiary amine like triethylamine (B128534). nih.govmdpi.com The reaction of this ketene with various imines yields 3-acetoxy-2-azetidinones. Another prominent approach involves the reaction of chlorosulfonyl isocyanate with vinyl acetate (B1210297), which directly furnishes 4-acetoxy-2-azetidinone. chemicalbook.comorgsyn.org This method is particularly effective for large-scale preparation. orgsyn.org

The stereoselectivity of the Staudinger reaction is a critical aspect. The reaction of polyaromatic imines with acetoxyacetyl chloride has been shown to produce exclusively trans-β-lactams in good yields. nih.gov Conversely, highly diastereoselective syntheses of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones have been achieved through the cyclocondensation of acetoxyketene with specific epoxyimines. nih.gov

Table 1: Examples of Staudinger Cycloaddition for Azetidinone Synthesis

| Ketene Precursor | Imine | Base/Conditions | Product Stereochemistry | Yield | Reference |

| Acetoxyacetyl Chloride | (3,4-dimethoxybenzylidene)-(4-methoxyphenyl)-amine | Triethylamine | trans | Good | nih.gov |

| Acetoxyacetyl Chloride | N-aryl-2-oxo-pyrrolidine-3-carboxylic acids | Optimized one-pot | Not specified | Medium | |

| Acetoxyacetyl Chloride | Epoxyimines | Not specified | cis | High | nih.gov |

| Chlorosulfonyl Isocyanate | Vinyl Acetate | NaHCO₃, NaHSO₃ | Not applicable | 35% | chemicalbook.com |

The Kinugasa reaction is a copper(I)-catalyzed reaction between a terminal alkyne and a nitrone to form a β-lactam. acs.org This process involves a 1,3-dipolar cycloaddition to form a five-membered isoxazolidine (B1194047) intermediate, which then rearranges to the four-membered β-lactam ring. acs.org

This methodology has been successfully applied to the stereoselective synthesis of precursors for this compound. A notable example is the practical and stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, a key intermediate for β-lactam antibiotics. researchgate.net The crucial step in this synthesis is the Cu(I)-mediated Kinugasa cycloaddition/rearrangement cascade between a silyl-protected butynol (B8639501) and a nitrone derived from benzyl (B1604629) hydroxylamine (B1172632) and benzyl glyoxylate. researchgate.net The resulting adduct is then converted to the target molecule through subsequent debenzylation and oxidation steps. researchgate.net

Oxidative Decarboxylation Strategies

Oxidative decarboxylation provides an alternative route to functionalized azetidinones by removing a carboxyl group from a precursor molecule and installing a different functionality. This strategy is particularly useful for introducing the acetoxy group at the C4 position.

A key application of this method is the synthesis of (3R, 4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinone, where a lead tetracetate oxidative decarboxylation of a precursor carboxylic acid is a critical step. researchgate.net This reaction stereospecifically replaces the carboxyl group with an acetoxy group, establishing the required stereochemistry for carbapenem (B1253116) synthesis. The mechanism for this type of oxidative decarboxylation is well-established and offers a reliable method for producing the target compound. researchgate.net

Electrochemical Oxidation in this compound Synthesis

Electrochemical methods, often considered a "green" technology, offer a powerful alternative to traditional chemical reagents for oxidation. uniroma1.it In the synthesis of this compound, electrochemical oxidation has been employed via a Kolbe-type electrolysis. researchgate.net This process involves the anodic oxidation of a carboxylate anion.

Specifically, this compound can be synthesized from 4-carboxy-2-azetidinone using this electrochemical method. researchgate.net The electrolysis facilitates the decarboxylation of the starting material and the formation of a carbocation intermediate, which is then trapped by an acetate ion from the solvent or electrolyte to yield the final 4-acetoxy product. This approach has been successfully used to synthesize optically pure 4-acetoxy-3-[1-(t-butyldimethylsiloxy)ethyl]-2-azetidinone, demonstrating its utility in preparing important intermediates for antibiotics like thienamycin. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound

Given the importance of stereochemistry in the biological activity of β-lactam antibiotics, the development of stereoselective and enantioselective syntheses for this compound and its derivatives is of paramount importance. researchgate.net

Numerous strategies have been developed to control the stereochemical outcome of the key ring-forming reactions. In the Staudinger reaction, diastereoselectivity can be achieved by using chiral auxiliaries attached to either the ketene or the imine component, often resulting in diastereomeric ratios greater than 95:5. organicreactions.org For example, the cycloaddition of ketenes with chiral imines derived from D-glyceraldehyde acetonide affords cis-β-lactams exclusively. nih.gov Furthermore, enantioselective catalysis of the Staudinger reaction has been achieved using planar-chiral nucleophiles, such as a derivative of 4-(pyrrolidino)pyridine, which effectively couples various ketenes and imines with high stereoselection. organic-chemistry.org

The Kinugasa reaction can also be rendered enantioselective. By employing chiral ligands with the copper catalyst, it is possible to produce optically active β-lactams. acs.org

Another powerful technique is dynamic kinetic resolution (DKR). Racemic 3-acetoxy-β-lactams, synthesized via a standard Staudinger reaction, can be converted into optically active 3-hydroxy-β-lactams (with enantiomeric excesses of 78–94%) through a sequence of hydrolysis, oxidation to an azetidine-2,3-dione, and subsequent enantioselective reduction. mdpi.com A stereoselective synthesis of a fluorinated derivative, (1′S,3R,4R)-4-acetoxy-3-(2′-fluoro-1′-trimethylsilyloxyethyl)-2-azetidinone, was achieved using a DKR involving an asymmetric transfer hydrogenation catalyzed by a ruthenium complex. researchgate.net

A highly efficient synthesis of the crucial intermediate (3R, 4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinone has been accomplished where the stereochemistry is controlled through an oxymercuration-reduction of a chiral vinylazetidinone precursor, which itself was obtained via an asymmetric [2+2] cycloaddition. researchgate.net Similarly, a short and stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone was achieved in seven steps from the inexpensive (R)-ethyl 3-hydroxybutanoate, highlighting the use of readily available chiral starting materials to control the final stereochemistry. nih.gov

Table 2: Overview of Stereoselective Synthesis Strategies

| Method | Key Strategy | Stereochemical Control | Target/Product | Reference |

| Staudinger Cycloaddition | Asymmetric Catalysis (Planar-chiral nucleophile) | Enantioselective | Various β-lactams | organic-chemistry.org |

| Staudinger Cycloaddition | Chiral Auxiliary (on imine) | Diastereoselective | cis-β-lactams | nih.gov |

| Kinugasa Reaction | Stereoselective Cascade | Diastereoselective | (3R,4R)-4-acetoxy-3-[...]-2-azetidinone | researchgate.net |

| Dynamic Kinetic Resolution | Asymmetric Transfer Hydrogenation (Ru-catalyzed) | Enantioselective & Diastereoselective | (1′S,3R,4R)-4-acetoxy-3-[...]-2-azetidinone | researchgate.net |

| Multi-step Synthesis | Asymmetric [2+2] Cycloaddition | Diastereoselective | (3R, 4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinone | researchgate.net |

| Multi-step Synthesis | Chiral Starting Material ((R)-ethyl 3-hydroxybutanoate) | Diastereoselective | (3R,4R)-4-acetoxy-3-[...]-2-azetidinone | nih.gov |

Chiral Pool Approaches utilizing Natural Precursors (e.g., L-Threonine, L-Aspartic Acid)

Chiral pool synthesis leverages the inherent stereochemistry of readily available natural products to construct complex chiral molecules. Amino acids are ideal starting materials for this approach due to their low cost and enantiopurity. L-Threonine, with its two chiral centers, has been successfully utilized as a precursor for stereodefined β-lactams.

In a representative strategy, L-Threonine is transformed stereospecifically over several steps into a versatile β-lactam intermediate, such as (3R,4R)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone. researchgate.net This key intermediate possesses the correct stereochemistry at the C3 side chain, which is crucial for the activity of many carbapenem antibiotics. The synthesis preserves the stereochemical integrity of the original amino acid. Subsequent functionalization at the C4 position, often through oxidative methods, can then install the necessary acetoxy group. For instance, 4-carboxy-2-azetidinone, derived from such intermediates, can undergo a Kolbe-type electrolysis or lead tetraacetate-mediated oxidative decarboxylation to yield the desired this compound. researchgate.net This approach ensures that the absolute stereochemistry of the final product is directly correlated to that of the natural starting material.

Chemoenzymatic Kinetic Resolution Techniques

While chiral pool synthesis is effective, many foundational methods produce this compound as a racemic mixture. Chemoenzymatic kinetic resolution (KR) offers a highly efficient method to separate these enantiomers. This technique employs an enzyme that selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other unreacted and thus allowing for their separation.

Lipases are commonly employed for this purpose due to their stereoselectivity in ester hydrolysis or transesterification. The kinetic resolution of racemic this compound has been extensively studied, with lipases from Pseudomonas fluorescens and Burkholderia cepacia demonstrating exceptional efficacy. In a typical procedure, the racemic substrate is treated with the lipase (B570770) in an organic solvent. The enzyme selectively acylates or deacylates one enantiomer at a much faster rate than the other. This process allows for the isolation of both the unreacted enantiomer and the derivatized enantiomer in high enantiomeric excess (ee). Studies have shown that this method can achieve excellent conversions and enantiomeric excesses, often exceeding 99% for both enantiomers. acs.orgacs.orgnih.gov

Asymmetric Catalysis in this compound Formation

The direct formation of enantiomerically enriched β-lactams using chiral catalysts represents a highly atom-economical approach. The Staudinger [2+2] cycloaddition of a ketene and an imine is one of the most powerful methods for constructing the azetidinone ring. While this reaction often proceeds without a catalyst, the development of chiral nucleophilic catalysts has enabled highly enantioselective variants. acs.orgacs.org

This methodology involves the reaction of a ketene, such as acetoxyketene (generated in situ from acetoxyacetyl chloride), with an imine in the presence of a substoichiometric amount of a chiral catalyst. Chiral amine catalysts, particularly cinchona alkaloids like benzoylquinine, have been shown to be effective. nih.gov The catalyst is believed to activate the ketene, forming a chiral acylammonium intermediate that then reacts with the imine. This catalyst-controlled pathway directs the cycloaddition to favor one enantiomer of the β-lactam product, often with high diastereo- and enantioselectivity. nih.gov While most examples focus on other substitution patterns, this principle is directly applicable to the synthesis of chiral this compound, offering a direct route to the enantiopure scaffold.

Diastereoselective Control in Azetidinone Construction

When constructing substituted azetidinone rings, controlling the relative stereochemistry between substituents at the C3 and C4 positions is crucial. The Staudinger cycloaddition is again the key reaction in this context, where the stereochemical outcome (cis vs. trans) can be manipulated by the reaction conditions and the structure of the reactants. mdpi.comresearchgate.net

The mechanism of the Staudinger reaction is thought to proceed through a zwitterionic intermediate. The stereochemistry of the final product is determined by the conformational preference of this intermediate before ring closure. Several factors influence this preference:

Solvent Polarity: The choice of solvent can affect the stability of the zwitterionic intermediates, thereby influencing the diastereomeric ratio.

Reaction Temperature: Lower temperatures often favor the thermodynamically more stable trans isomer, while higher temperatures can lead to mixtures or favor the cis isomer depending on the specific substrates. mdpi.com

Ketene Generation: The method used to generate the ketene in situ can impact selectivity. For example, using different tertiary amine bases to dehydrohalogenate an acyl chloride can lead to different diastereomeric ratios. researchgate.net

For the synthesis of 3-acetoxy-4-aryl-2-azetidinones, it has been demonstrated that refluxing in toluene (B28343) with triethylamine as the base can lead to the trans-adduct with complete selectivity. mdpi.comresearchgate.net Conversely, performing the same reaction in dichloromethane (B109758) at 0 °C can favor the formation of the cis isomer. mdpi.com This tunability allows for the targeted synthesis of specific diastereomers required for further synthetic transformations.

Emerging Synthetic Methodologies for this compound

Indium-Mediated Reactions for Azetidinone Scaffolds

Emerging methodologies continue to expand the synthetic utility of this compound. Indium-mediated reactions have proven particularly valuable for forming new carbon-carbon bonds at the C4 position. In these reactions, the acetoxy group serves as a leaving group, and the azetidinone acts as an imine equivalent.

This Barbier-type reaction involves treating this compound with metallic indium and an allylic or propargylic halide in a solvent like DMF. The organoindium reagent, generated in situ, attacks the C4 position to afford the corresponding 4-substituted-2-azetidinone in good yields under mild conditions. This method avoids the use of harsh organometallic reagents like organolithiums or Grignard reagents, which may not be compatible with the lactam functionality. The scope of this reaction has been demonstrated with various substituted allyl bromides and other electrophiles, providing a direct route to complex carbapenem precursors.

Photoredox-Catalyzed Transformations involving Azetidinone Moieties

Visible-light photoredox catalysis has emerged as a powerful tool for forging complex molecular architectures under exceptionally mild conditions. While not typically used for the primary synthesis of the azetidinone ring itself, this methodology has been applied to perform sophisticated transformations on β-lactam substrates.

In one notable application, an intramolecular photoredox cyclization of an alkene tethered to a β-lactam was developed. In this process, a photocatalyst (such as an acridinium (B8443388) salt) is excited by visible light and oxidizes the C=C double bond of the tethered alkene to generate a radical cation. The nucleophilic nitrogen atom of the β-lactam ring then attacks this radical cation intramolecularly. A subsequent hydrogen atom transfer (HAT) step yields complex, fused bicyclic lactam structures, such as clavam derivatives. This reaction demonstrates high regioselectivity and can proceed with good diastereoselectivity, showcasing a modern approach to leveraging the azetidinone scaffold for the construction of intricate, biologically relevant molecules.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable pharmaceutical manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of biocatalysis, atom-economical reactions, and safer solvent systems.

Biocatalysis: Enzymatic methods offer a powerful green alternative to traditional chemical synthesis. Biocatalysts, such as enzymes, operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing energy consumption and avoiding the use of harsh or toxic reagents. For the synthesis of enantiomerically pure this compound, lipases have been successfully employed in a kinetic resolution process. This chemoenzymatic approach allows for the separation of racemic mixtures to yield pure enantiomers, which are essential for producing stereospecific pharmaceuticals. The enzyme Pseudomonas fluorescens lipase, for instance, has demonstrated high efficiency in this resolution, providing both (+) and (-) enantiomers with excellent enantiomeric excess.

Safer Solvents and Reaction Conditions: Traditional synthesis of β-lactams often involves chlorinated solvents like dichloromethane, which pose significant health and environmental hazards. Green chemistry promotes the use of safer, biorenewable solvents such as ethanol, ethyl acetate, or even water. Research into solvent-free reaction conditions, for example using microwave irradiation, has also shown promise. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption while sometimes offering improved stereoselectivity. Furthermore, electrochemical methods, such as the Kolbe-type electrolysis of 4-carboxy-2-azetidinone, present a greener route to this compound by avoiding harsh oxidizing agents.

The table below summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Benefits |

| Catalysis | Use of lipases (e.g., Pseudomonas fluorescens) for kinetic resolution. | High enantioselectivity, mild reaction conditions, reduced waste. |

| Atom Economy | Employing [2+2] cycloaddition reactions to form the β-lactam ring. | Maximizes incorporation of starting materials into the final product. |

| Safer Solvents | Replacing chlorinated solvents with greener alternatives like ethyl acetate/ethanol mixtures. | Reduced environmental impact and improved worker safety. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or biocatalytic reactions at ambient temperatures. | Lower energy consumption and faster reaction times. |

| Reduce Derivatives | Developing synthetic routes that avoid or minimize the use of protecting groups. | Fewer reaction steps, reduced reagent use, and less waste generation. |

Strategies for Practical and Large-Scale Production of this compound

The transition from laboratory-scale synthesis to practical, large-scale production of this compound requires robust, efficient, and economically viable strategies. Key approaches include process intensification, particularly through continuous flow manufacturing, which offers significant advantages over traditional batch processing.

Process Intensification and Continuous Flow Manufacturing: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow chemistry is a prime example of process intensification, where reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Compared to batch reactors, continuous flow systems offer superior heat and mass transfer, which is particularly beneficial for managing highly exothermic reactions and improving reaction selectivity and yield. The reduced reactor volume and reactant hold-up enhance process safety, especially when dealing with hazardous reagents or unstable intermediates. For β-lactam synthesis, continuous flow processes can reduce thermal stress on the sensitive four-membered ring, leading to less degradation and higher purity products. Studies on related antibiotics have shown that flow chemistry can dramatically decrease reaction times from hours to minutes and increase space-time yield by orders of magnitude.

Key Parameters in Continuous Flow Synthesis of β-Lactams:

Residence Time: The time reactants spend in the reactor, which can be precisely controlled to maximize conversion while minimizing byproduct formation.

Temperature: Uniform temperature profiles prevent hotspots and ensure consistent product quality.

Flow Rate: Determines the throughput of the system.

Catalyst: Immobilized catalysts can be used in packed-bed reactors, simplifying purification and allowing for catalyst recycling.

The table below provides a comparative overview of batch versus continuous flow processing for the synthesis of pharmaceutical intermediates like this compound.

| Feature | Batch Processing | Continuous Flow Processing |

| Scale-up | Challenging, often requires re-optimization. | More straightforward (scaling-out or numbering-up). |

| Heat Transfer | Limited, potential for hotspots. | Excellent, precise temperature control. |

| Mass Transfer | Often inefficient, requires vigorous mixing. | Highly efficient due to small diffusion distances. |

| Safety | Higher risk due to large volumes of reactants. | Inherently safer with small reaction volumes. |

| Process Control | Difficult to maintain consistency between batches. | Precise control over parameters, high consistency. |

| Footprint | Large facility footprint required for large scale. | Smaller equipment and facility footprint. |

| Productivity | Lower space-time yield. | Significantly higher space-time yield. |

Other Large-Scale Production Strategies: In addition to continuous flow, other strategies can enhance the large-scale synthesis of this compound. The use of phase-transfer catalysts, for example, can improve reaction rates and yields in biphasic systems by facilitating the transfer of reactants between phases. Developing synthetic routes that avoid costly and time-consuming purification steps like column chromatography is also essential for economical large-scale production. This can be achieved by designing processes that yield high-purity products directly or by using crystallization for purification.

Reactivity and Transformative Chemistry of 4 Acetoxy 2 Azetidinone

Nucleophilic Substitution Reactions at the C-4 Position of the Azetidinone Ring

The C-4 position of 4-acetoxy-2-azetidinone is the primary site of reactivity, readily undergoing nucleophilic substitution. This allows for the introduction of a diverse range of substituents, a critical step in the synthesis of many β-lactam antibiotics and other biologically active compounds. The general mechanism for these substitutions often involves the departure of the acetate (B1210297) group, facilitated by the formation of a more stable intermediate.

The formation of a carbon-carbon bond at the C-4 position is a key transformation in the synthesis of many carbapenem (B1253116) and penem (B1263517) antibiotics. thieme-connect.com

Allylation: The introduction of an allyl group at the C-4 position can be achieved through various methods. Indium-mediated allylation of 4-acetoxy-2-azetidinones with allyl bromides in the presence of potassium iodide provides 4-allyl-substituted azetidinones in good yields under mild conditions. thieme-connect.com Another approach involves a Pd(0)/InI-mediated reaction, which allows for the diastereoselective allylation of this compound to produce highly functionalized cyclopentenes at the C-4 position. nih.gov The reaction is believed to proceed through the formation of an allylic indium (III) species. nih.gov

Reformatsky Reagents: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgthermofisher.com This reaction can be adapted for the C-4 functionalization of this compound. The organozinc reagent, often called a 'Reformatsky enolate,' is prepared by treating an alpha-halo ester with zinc dust. wikipedia.orglibretexts.org These enolates are less reactive than their lithium counterparts, which prevents undesired reactions with the ester group. wikipedia.orglibretexts.org The reaction proceeds via an aldol-type addition of the zinc enolate to the electrophilic C-4 position of the azetidinone. thermofisher.com

| Allyl Source | Catalyst/Promoter | Solvent | Yield |

|---|---|---|---|

| Allyl bromide | In / KI | DMF | 88% |

| Acylnitroso-derived hetero-Diels-Alder cycloadduct | Pd(0) / InI | Not specified | High regio- and diastereoselectivity |

The introduction of heteroatoms such as nitrogen and sulfur at the C-4 position is crucial for the synthesis of various β-lactam derivatives with diverse biological activities.

Nitrogen Nucleophiles: A variety of nitrogen-containing nucleophiles can displace the acetoxy group at C-4. libretexts.org These reactions typically proceed through a nucleophilic substitution mechanism. masterorganicchemistry.com The nucleophilic nitrogen attacks the electrophilic C-4 carbon, leading to the expulsion of the acetate leaving group. masterorganicchemistry.com

Thio-Alkylation: The introduction of sulfur-containing moieties can be achieved through reactions with thiolates. For instance, the reaction of this compound with a thiol in the presence of a base leads to the formation of a 4-thio-substituted azetidinone.

The mechanism of nucleophilic substitution at the C-4 position of 4-acetoxy-2-azetidinones has been a subject of investigation. It is proposed that these reactions can proceed through a highly reactive and unstable intermediate known as 1-azetin-4-one. scite.ai This intermediate is formed by the elimination of the acetoxy group. scite.ai The highly electrophilic nature of the 1-azetin-4-one makes it susceptible to attack by a wide range of nucleophiles, leading to the observed C-4 substituted products. scite.ai

Derivatization at the Azetidinone Nitrogen (N-1 Position)

The nitrogen atom of the azetidinone ring (N-1 position) can be derivatized to introduce various substituents. This is often a necessary step in the synthesis of more complex β-lactam structures to modify the molecule's properties or to facilitate subsequent reactions. Derivatization can be achieved through various reactions, such as N-acylation, N-alkylation, or N-silylation. For instance, N-silylation with silylating agents like trimethylsilyl (B98337) chloride can be used to protect the nitrogen during other transformations.

Functionalization at the Azetidinone C-3 Position

The C-3 position of the azetidinone ring offers another site for structural modification, often proceeding through the formation of an enolate.

The hydrogen atoms at the C-3 position of the 2-azetidinone ring are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles in what are known as alpha-substitution reactions. msu.edulibretexts.orglibretexts.org

Enolate Formation: The formation of the enolate is a key step. masterorganicchemistry.com Strong bases such as lithium diisopropylamide (LDA) are often used to ensure complete deprotonation. mnstate.edu The resulting enolate is stabilized by resonance, with the negative charge delocalized between the C-3 carbon and the carbonyl oxygen. masterorganicchemistry.com

Alpha-Substitution: Once formed, the enolate can react with a variety of electrophiles. msu.edu For example, alkylation can be achieved by reacting the enolate with an alkyl halide. msu.edu This reaction proceeds via an SN2 mechanism and allows for the introduction of various alkyl groups at the C-3 position. mnstate.edu Halogenation at the alpha-position can also be accomplished by reacting the enolate with a halogen source like bromine. msu.edu

| Position | Type of Reaction | Key Reagents/Intermediates |

|---|---|---|

| C-4 | Nucleophilic Substitution | Carbon nucleophiles (allylindium, Reformatsky reagents), Heteroatom nucleophiles (amines, thiols), 1-Azetin-4-one intermediate |

| N-1 | Derivatization | Acylating agents, Alkylating agents, Silylating agents |

| C-3 | Alpha-Substitution | Strong bases (e.g., LDA) to form enolates, Electrophiles (e.g., alkyl halides, halogens) |

Stereochemical Control in C-3 Functionalization

The functionalization of the C-3 position of the β-lactam ring is a critical aspect of its chemistry, significantly influencing its biological activity and synthetic utility. Achieving stereochemical control at this position is paramount, as the spatial arrangement of substituents can dramatically alter the molecule's properties. Various strategies have been developed to introduce substituents at the C-3 position with high diastereoselectivity and enantioselectivity.

One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of reactions. For instance, chiral catalysts, such as those based on rhodium, have been employed in intramolecular C-H functionalization reactions of enoldiazoacetamides to produce cis-β-lactams with high enantioselectivity. The steric environment created by the chiral catalyst influences the trajectory of the reacting species, favoring the formation of one stereoisomer over the other. Similarly, palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation has been utilized for the asymmetric synthesis of β-lactams.

The inherent stereochemistry of the starting materials can also be exploited to control the stereochemistry at C-3. The Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine is a powerful method for constructing the β-lactam ring, and the stereochemistry of the resulting product is often influenced by the geometry of the reactants and

Mechanistic and Theoretical Investigations of 4 Acetoxy 2 Azetidinone Transformations

Elucidation of Reaction Pathways and Transition States

Theoretical studies have been instrumental in mapping the complex reaction landscapes of β-lactams, including 4-acetoxy-2-azetidinone. A significant area of investigation is the nucleophilic substitution at the C-4 position, which is crucial for introducing diverse functionalities. Research has shown that this reaction can proceed through an elimination-addition mechanism. researchgate.net This process involves a highly reactive intermediate, 1-azetin-4-one, whose existence, reactivity, and stability have been computationally modeled and compared with analogous five-membered ring systems. researchgate.net

Another critical transformation is the cleavage of the β-lactam C-N bond, a fundamental step in both chemical degradation (e.g., hydrolysis) and the mechanism of action of β-lactam antibiotics. Computational studies, employing methods like density functional theory (DFT), have been used to investigate the alkaline hydrolysis of the azetidinone ring. benthamdirect.comresearchgate.net These studies focus on determining the energy barrier of the reaction and characterizing the structure and stability of the tetrahedral intermediates formed upon nucleophilic attack on the carbonyl carbon. benthamdirect.comresearchgate.net

In the context of enzymatic reactions, such as the acylation of β-lactamase enzymes, hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to elucidate the mechanism. acs.org These models explore the potential energy surface to identify reactants, products, and the all-important transition state. acs.org The transition state is rigorously characterized through frequency and intrinsic reaction coordinate (IRC) calculations, which confirm its role in connecting the reactants and products of a specific reaction step. acs.org For instance, in the acylation of a serine β-lactamase, a concerted mechanism has been proposed where the acylation of the carbonyl carbon, protonation of the lactam nitrogen, and the opening of the four-membered ring occur simultaneously. acs.org

The table below summarizes calculated activation barriers for reactions involving the β-lactam ring, illustrating the insights gained from theoretical models.

| Reaction | Enzyme/Medium | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Acylation | Class A β-Lactamase (CTX-M-14) | QM/MM | 20 | acs.org |

| Acylation | TEM1 β-Lactamase | QM/MM (AM1/CHARMM) | 18.3 | acs.org |

| Acylation | Penicillin G in solution | DFT (Cluster approach) | 19.1 | acs.org |

This table presents a selection of computationally determined activation energies for the acylation step in β-lactam reactions, highlighting the consistency of theoretical predictions with experimental observations.

Stereoelectronic Effects influencing Reactivity and Selectivity

Stereoelectronic effects, which refer to the influence of orbital alignment on molecular geometry, stability, and reactivity, are critical in understanding the behavior of this compound. The reactivity of the β-lactam ring is intrinsically linked to its strained four-membered structure. globalresearchonline.net This strain is partly a result of the pyramidal geometry of the nitrogen atom, which deviates from the ideal planar arrangement of a typical amide, thereby reducing resonance stabilization and increasing the electrophilicity of the carbonyl carbon. globalresearchonline.net

The substituents on the azetidinone ring exert significant stereoelectronic control. The acetoxy group at the C-4 position is not merely a passive leaving group; its orientation and electronic properties influence the reactivity of the entire ring. Stabilizing interactions, such as hyperconjugation, can occur between filled bonding orbitals (e.g., σ C-H) or lone pair orbitals (n O) and adjacent empty antibonding orbitals (e.g., σ* C-N or σ* C-C). These delocalizations, though small, can impact the conformational preferences and the stability of reaction intermediates.

For example, the selectivity of nucleophilic attack at C-4 can be influenced by the alignment of the σ* orbital of the C-O bond of the leaving acetate (B1210297) group. An anti-periplanar alignment between the incoming nucleophile's trajectory and this σ* orbital facilitates the SN2 displacement, leading to an inversion of stereochemistry. Computational models can quantify the energy of these orbital interactions, providing a theoretical basis for observed stereochemical outcomes. In cycloaddition reactions used to form the azetidinone ring, such as the Staudinger reaction, stereoelectronic effects dictated by the substituents on the ketene (B1206846) and imine precursors determine the cis/trans selectivity of the final product. nih.gov

| Stereoelectronic Interaction | Description | Consequence on Reactivity/Selectivity |

| Amide Resonance Destabilization | The pyramidal nitrogen in the β-lactam ring hinders optimal nN → πC=O overlap. | Increases ring strain and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. globalresearchonline.net |

| Hyperconjugation | Overlap of filled orbitals (e.g., σC-H) with empty antibonding orbitals (e.g., σC-O) on adjacent atoms. | Can influence the stability of specific conformers and the transition states of reactions, affecting reaction rates and product ratios. |

| Anomeric-like Effects | Interaction between a lone pair on the acetoxy oxygen and the σ* orbital of the adjacent C4-N bond. | Can stabilize certain conformations and influence the bond lengths and angles within the ring, subtly altering its reactivity. researchgate.net |

| Orbital Steering | The spatial orientation of frontier molecular orbitals (HOMO of the nucleophile, LUMO of the electrophile) dictates the preferred geometry of attack. | Governs the stereochemical outcome (e.g., inversion vs. retention) of nucleophilic substitution at the C-4 position. |

This table outlines key stereoelectronic effects pertinent to the this compound structure and their influence on its chemical behavior.

Computational Chemistry Approaches to Azetidinone Reactions

Computational chemistry has become an indispensable tool for investigating the intricate details of reactions involving azetidinones. A variety of theoretical methods are applied, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. benthamdirect.comresearchgate.net It is frequently employed to calculate the geometries of reactants, intermediates, and transition states, as well as to determine reaction pathways and activation energies for transformations like hydrolysis or aminolysis of the β-lactam ring. benthamdirect.comresearchgate.net

Ab initio methods , while often more computationally demanding than DFT, can provide highly accurate results and are used for benchmarking and for studying smaller, model systems of the azetidinone ring. benthamdirect.comresearchgate.net

Semiempirical methods offer a faster, albeit less accurate, alternative and are useful for initial explorations of reaction mechanisms or for studying very large systems where higher-level methods are not feasible. benthamdirect.comresearchgate.net

For reactions occurring within a biological environment, such as the inhibition of penicillin-binding proteins or hydrolysis by β-lactamases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. acs.orgnih.gov In this approach, the reactive center (e.g., the azetidinone ring and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are modeled using classical MM force fields. acs.orgnih.gov This multiscale approach allows for the simulation of enzymatic reactions, providing insights into the role of the protein environment in catalysis and the stabilization of transition states. acs.orgnih.gov For example, QM/MM studies have been used to compare the deacylation of carbapenems by different classes of β-lactamases, successfully distinguishing between enzymes with and without carbapenemase activity. nih.gov

The cluster approach is another strategy for modeling enzymatic reactions. Here, a significant portion of the enzyme's active site is excised and treated as a "supermolecule" in QM calculations, with the positions of peripheral atoms often fixed to represent the constraint of the protein structure. acs.org This method has been successfully used to investigate the acylation mechanism of β-lactamase with penicillin G. acs.org These computational tools not only rationalize experimental observations but also guide the design of new β-lactam derivatives with desired reactivity and biological activity. mit.edu

Analytical and Spectroscopic Characterization Methodologies in 4 Acetoxy 2 Azetidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-acetoxy-2-azetidinone. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced techniques can establish stereochemistry.

In ¹H NMR, the protons on the β-lactam ring and the acetyl group exhibit characteristic chemical shifts and coupling patterns. The proton at the C4 position, being adjacent to both the oxygen of the acetate (B1210297) group and the ring nitrogen, typically appears as a multiplet. The two protons at the C3 position are diastereotopic and usually present as distinct multiplets, coupling with each other and with the C4 proton. The methyl protons of the acetyl group appear as a sharp singlet.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. nih.gov Distinct signals are observed for the carbonyl carbons of the β-lactam and the acetate, the C4 carbon bearing the acetoxy group, the C3 methylene carbon, and the methyl carbon of the acetate.

For stereochemical assignment, particularly in substituted derivatives of this compound, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. These experiments can reveal through-space proximity between protons, helping to determine the relative configuration of substituents on the azetidinone ring.

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Position | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| ¹H | C4-H | Varies | Multiplet |

| ¹H | C3-H₂ | Varies | Multiplets |

| ¹H | -COCH₃ | ~2.1 | Singlet |

| ¹³C | Lactam C=O | ~165-170 | - |

| ¹³C | Acetate C=O | ~170 | - |

| ¹³C | C4 | ~70-75 | - |

| ¹³C | C3 | ~40-45 | - |

| ¹³C | -COCH₃ | ~20-21 | - |

Note: Actual chemical shifts can vary depending on the solvent and specific molecular substitution.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound. nih.gov Electron ionization (EI) is a common method used for this compound, providing a clear molecular ion peak (M⁺) corresponding to its molecular weight (129.11 g/mol ). nist.govnist.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₅H₇NO₃). nih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this compound under EI conditions include the loss of the acetoxy group or cleavage of the β-lactam ring.

More advanced MS techniques, such as those coupled with ion mobility, can provide information on the molecule's three-dimensional shape through the determination of its collision cross-section (CCS). Predicted CCS values can be calculated for various adducts of the molecule, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions, which aids in its identification in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.04987 | 122.3 |

| [M+Na]⁺ | 152.03181 | 128.8 |

| [M+K]⁺ | 168.00575 | 131.6 |

| [M+NH₄]⁺ | 147.07641 | 135.9 |

| [M-H]⁻ | 128.03531 | 123.4 |

Data sourced from computational predictions. uni.lu

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of reactions and check the purity of the final product. chemicalbook.com For this compound, silica gel plates are typically used with an eluent such as ethyl acetate. The compound's retention factor (Rf) value (typically around 0.38 in ethyl acetate) helps distinguish it from starting materials and impurities. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for both purity assessment and, crucially, for determining the enantiomeric excess (ee) of chiral samples. mdpi.com Since this compound is a chiral molecule, separating its enantiomers is vital, especially when it is used in the synthesis of enantiopure antibiotics. researchgate.net This is achieved using a chiral stationary phase (CSP). An application note for the analysis of this compound demonstrates a successful separation using a CHIRALPAK® IA column. ct-k.com The distinct retention times for the two enantiomers allow for their quantification and the calculation of the enantiomeric excess.

Table 3: Example of Chiral HPLC Conditions for this compound

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® IA (250 x 4.6mm / 5µm) |

| Mobile Phase | n-hexane / ethanol = 90 / 10 |

| Flow Rate | 1.0 ml/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Rt) - Elution 1 | 23.8 min |

| Retention Time (Rt) - Elution 2 | 27.0 min |

| Alpha Value (α) | 1.15 |

| Resolution (Rs) | 3.03 |

Data from a specific application note. ct-k.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules like this compound. purechemistry.orgspringernature.com This technique provides an unambiguous three-dimensional map of the atomic arrangement within a single crystal of the compound. nih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine not only the connectivity of atoms and bond lengths/angles but also the precise spatial orientation, thus establishing the absolute stereochemistry (R or S configuration) of the chiral center at C4. researchgate.net

This method is considered the "gold standard" for structural validation. springernature.com The resulting crystal structure data, including unit cell dimensions, space group, and atomic coordinates, provides invaluable information about the molecule's conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Transient Species Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While routinely used for quantification in HPLC detection (e.g., at 220 nm), its application in this compound research can extend to the study of reaction mechanisms through the detection of transient species. ct-k.comnih.gov

Techniques like flash photolysis coupled with time-resolved UV-Vis spectroscopy can be used to study photochemical reactions. researchgate.net If this compound were subjected to photochemical degradation or reaction, this method could detect short-lived intermediates by recording their characteristic absorption spectra immediately after an intense light pulse. csic.es The decay kinetics of these transient species provide insight into reaction pathways and rates. For instance, the formation and decay of radical species or excited states could be monitored, helping to elucidate complex reaction mechanisms that are not observable under standard conditions.

Future Directions and Emerging Trends in 4 Acetoxy 2 Azetidinone Research

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on green chemistry is driving the development of more environmentally benign and efficient methods for synthesizing 4-acetoxy-2-azetidinone. Traditional routes often involve hazardous reagents and costly purification steps, such as column chromatography. researchgate.net Future research is geared towards addressing these challenges through innovative and sustainable approaches.

Key trends in this area include:

Catalytic and Electrochemical Methods: Novel synthetic strategies are being explored to improve efficiency and reduce waste. One such method involves a Kolbe-type electrochemical oxidation of 4-carboxy-2-azetidinone to produce this compound. researchgate.net This approach can be highly selective and avoids the use of harsh chemical oxidants.

Use of Renewable Starting Materials: There is a significant push to replace petroleum-based starting materials with renewable feedstocks. Researchers are investigating the use of readily available biomolecules, such as the amino acid L-threonine, as precursors for the stereospecific synthesis of this compound derivatives. researchgate.netkoreascience.kr This aligns with broader sustainability goals of creating a bio-based chemical industry. researchgate.net

| Parameter | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Often petroleum-derived | Renewable feedstocks (e.g., L-threonine, glucose) researchgate.netkoreascience.krresearchgate.net |

| Key Transformations | Multi-step processes with stoichiometric reagents | Catalytic reactions, electrochemical oxidation researchgate.net |

| Purification | Often requires column chromatography researchgate.net | Designed to minimize complex purification steps researchgate.net |

| Environmental Impact | Higher waste generation, use of hazardous solvents | Reduced waste, use of greener solvents and reagents |

Expansion of Applications in Chemical Biology and Drug Discovery

While this compound is best known as a precursor to carbapenem (B1253116) and penem (B1263517) antibiotics, the broader 2-azetidinone scaffold is recognized for its diverse pharmacological activities. researchgate.netiipseries.org This has spurred interest in using this compound as a versatile building block to create novel compounds for a wide range of therapeutic targets.

Future applications are expected to expand into several key areas:

Enzyme Inhibition: The β-lactam ring is a potent inhibitor of various enzymes beyond bacterial transpeptidases. Derivatives of 2-azetidinone have shown activity against serine proteases, human tryptase, and elastase. iipseries.orgnih.gov Research is now aimed at systematically modifying the this compound core to develop selective inhibitors for enzymes implicated in various diseases.

Diverse Therapeutic Areas: The 2-azetidinone nucleus is found in compounds with antitubercular, anti-inflammatory, anticancer, and antidiabetic properties. iipseries.orgnih.gov This versatility suggests that libraries of novel compounds derived from this compound could yield new drug candidates for these and other conditions, including neurodegenerative diseases and coagulation disorders. mdpi.com

Chemical Probes: The reactivity of the β-lactam ring can be harnessed to design chemical probes for studying biological systems. By attaching reporter tags (like fluorophores or biotin) to the this compound scaffold, researchers can develop tools to identify and characterize new protein targets, elucidating complex biological pathways.

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

|---|---|---|

| Oncology | Tumor-associated proteases | The 2-azetidinone scaffold has shown antitumor activity. nih.gov |

| Inflammatory Diseases | Human leukocyte elastase, tryptase nih.gov | Known anti-inflammatory potential of azetidinone derivatives. sigmaaldrich.com |

| Neurodegenerative Diseases | CNS-related serine proteases | Emerging research has highlighted β-lactams as promising in this area. mdpi.com |

| Diabetes | Metabolic enzymes | Certain azetidinone compounds exhibit antidiabetic properties. nih.gov |

| Tuberculosis | Mycobacterial enzymes | Antitubercular activity has been reported for this class of compounds. iipseries.org |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of complex molecules like this compound and its derivatives is increasingly benefiting from the adoption of flow chemistry and automation. researchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and efficiency.

The integration of these paradigms is an emerging trend:

Improved Safety and Control: Flow reactors utilize small reaction volumes and have a high surface-area-to-volume ratio, allowing for precise temperature control and safer handling of potentially energetic reactions or unstable intermediates. nih.govillinois.edu

Automation and High-Throughput Synthesis: Automated flow synthesis platforms enable the rapid production of numerous derivatives by systematically varying reagents and reaction conditions. researchgate.net This is particularly valuable for creating large chemical libraries for drug screening programs.

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Complex and often requires re-optimization | Simpler, achieved by running the system for longer |

| Heat Transfer | Limited, can lead to hotspots and side reactions | Highly efficient, allowing for precise temperature control nih.gov |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes illinois.edu |

| Reproducibility | Can vary between batches | High, due to precise control over parameters researchgate.net |

| Library Synthesis | Slow and labor-intensive | Ideal for rapid, automated library generation researchgate.net |

Computational Design and Prediction of New Reactivity

The synergy between computational chemistry and synthetic chemistry is poised to revolutionize how research on this compound is conducted. Advances in machine learning and artificial intelligence are enabling researchers to predict reaction outcomes and design novel molecules with desired properties before synthesizing them in the lab. nih.gov

Key computational approaches include:

Retrosynthesis and Pathway Design: AI-powered tools can analyze the structure of a complex target molecule and propose viable synthetic routes. nih.gov This can help chemists design more efficient and novel syntheses of this compound derivatives.

Reactivity Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict how this compound might react with a wide array of novel reagents. nih.gov This allows for the in silico screening of new chemical transformations, saving time and resources.

Virtual Screening and Molecular Docking: Computational methods can be used to design new derivatives of this compound and predict their binding affinity to specific biological targets. This rational design approach accelerates the discovery of new drug candidates by focusing synthetic efforts on the most promising compounds.

| Computational Method | Application | Potential Impact |

|---|---|---|

| Machine Learning (e.g., seq2seq models) | Predicting reaction outcomes and retrosynthesis nih.gov | Accelerated discovery of novel reactions and synthetic routes. |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms and transition states | Deeper understanding of reactivity for targeted catalyst design. |

| Molecular Docking | Simulating the binding of derivatives to protein targets | Rational design of potent and selective enzyme inhibitors. |

| High-Throughput Virtual Screening | Screening large virtual libraries of derivatives | Efficient identification of promising drug candidates for synthesis. |

Contribution to Strategies for Combating Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a global health crisis, and the β-lactam class of antibiotics is particularly affected by bacterial resistance mechanisms, most notably the production of β-lactamase enzymes. nih.gov Future research on this compound is critically important for developing new strategies to overcome this threat.

The primary contributions are expected in two areas:

Development of Novel β-Lactamase Inhibitors: A highly successful strategy to combat resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (e.g., clavulanic acid). mdpi.com The this compound scaffold is an ideal starting point for designing a new generation of broad-spectrum β-lactamase inhibitors that can deactivate the enzymes responsible for resistance, thereby restoring the activity of existing antibiotics.

Synthesis of Resistance-Evading Antibiotics: Researchers can use this compound to create novel β-lactam antibiotics with structures that are not recognized or are poorly hydrolyzed by current β-lactamase enzymes. By modifying the side chains and stereochemistry, it may be possible to design antibiotics that evade common resistance mechanisms.

Targeting Other Resistance Mechanisms: Beyond β-lactamases, bacteria employ other resistance strategies such as efflux pumps, which actively remove antibiotics from the cell. nih.gov Future work could explore whether derivatives of this compound can be designed to inhibit these pumps, offering an alternative or complementary approach to tackling AMR.

| Strategy | Mechanism of Action | Role of this compound |

|---|---|---|

| β-Lactamase Inhibition | Molecule irreversibly binds to and inactivates β-lactamase enzymes mdpi.com | Serve as a core scaffold for designing novel, potent inhibitors. |

| Design of Novel Antibiotics | Create β-lactam structures that are poor substrates for β-lactamases | Key intermediate for synthesizing next-generation carbapenems and penems. researchgate.net |

| Efflux Pump Inhibition | Block the pump mechanism that expels antibiotics from bacterial cells nih.gov | Scaffold for designing adjunct therapies that boost antibiotic efficacy. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes to 4-acetoxy-2-azetidinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The most widely used synthesis involves a [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with olefins, yielding this compound in ~60% yield . Key variables include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and olefin substitution patterns. Impurities often arise from incomplete cycloaddition or side reactions with CSI; purification via recrystallization (e.g., acetonitrile) or chromatography is critical . Alternative methods include zinc-mediated Barbier-type reactions with propargyl bromides, which introduce alkynyl or allenyl groups at C4 .

Q. How can researchers characterize the stereochemistry of this compound derivatives using NMR and X-ray crystallography?

- Methodological Answer : For stereochemical assignment:

- NMR : Use 2D experiments (COSY, TOCSY, HMQC, HMBC) to resolve overlapping signals. ROESY correlations (e.g., nOes between Ha and Hc in derivative 11 ) confirm spatial proximity of substituents .

- X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile is effective). Thermal ellipsoid plots (50% probability) unambiguously assign stereochemistry, as demonstrated for the syn-1,4-diastereomer 11 .

Q. What electrophilic reactions are feasible at the C4 position of this compound?

- Methodological Answer : The C4 acetate group is highly reactive. Pd(0)/InI-mediated allylic additions with allylindium species form carbocyclic scaffolds (e.g., syn-1,4-substituted cyclopentenes in 78% yield) . Eschenmoser’s salt can also serve as a charge carrier, though competing hydrolysis (e.g., dimethylamine byproduct 9 ) requires careful stoichiometric control .

Advanced Research Questions

Q. How does the Pd(0)/InI system achieve stereoselective allylation of this compound, and what factors dictate anti vs. syn diastereoselectivity?

- Methodological Answer : The reaction proceeds via π-allylpalladium(II) intermediates formed through Pd(0)-mediated cycloadduct cleavage. Reductive transmetalation with InI generates allylindium species, where steric hindrance directs addition to the less hindered face (anti selectivity, 4:1 anti:syn ratio in Boc-derived systems) . Syn selectivity (e.g., 78% yield for 11 ) arises when hydroxamic acid ligands (e.g., phenylacetyl hydroxamate 13 ) coordinate to indium, organizing the transition state . Competing pathways (e.g., π-allylpalladium hydrolysis) must be minimized via inert atmosphere and anhydrous conditions.

Q. How can researchers resolve contradictions in stereochemical outcomes when using different charge carriers (e.g., Eschenmoser’s salt vs. hydroxamic acids)?

- Methodological Answer :

- Hydroxamic acids : Promote syn selectivity via indium coordination, as seen in ROESY data for 11 .

- Eschenmoser’s salt : Lacks coordinating groups, favoring anti products (e.g., 4:1 anti:syn ratio in Boc cycloadduct 6 ) .

- Troubleshooting : Use kinetic studies (NMR monitoring) to identify competing pathways. If anti/syn ratios deviate, adjust charge carrier (e.g., switch to Boc carbamate 15 ) or introduce chelating additives .

Q. What strategies enable the application of this compound in synthesizing β-lactam antibiotics like carbapenems?

- Methodological Answer :

- Step 1 : Install β-amino acid side chains via Pd(0)/InI allylation (e.g., Miller’s carbocyclic uracil polyoxin C analog ).

- Step 2 : Cyclize propargyl or allenyl derivatives using PtCl₂ catalysis to form the bicyclic carbapenem nucleus .

- Step 3 : Optimize stereocontrol via hydride reduction of Co-stabilized propargyl cations, achieving >95% diastereomeric excess .

How can researchers address low yields in Pd(0)/InI-mediated reactions due to byproduct formation (e.g., compound 9**)?**

- Methodological Answer :

- Byproduct Source : Dimethylamine (from Eschenmoser’s salt hydrolysis) reacts with π-allylpalladium intermediates, forming 9 .

- Mitigation :

- Use anhydrous InI and rigorously dry solvents.

- Replace Eschenmoser’s salt with non-hydrolyzable charge carriers (e.g., acyl imines).

- Add molecular sieves to scavenge water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。